Molecular Weight and Hydrogen Bond Acceptor Differentiation vs. N1-Methyl DOT1L Inhibitor Analog
The target compound (MW 339.45) incorporates a 2-methoxyethyl group at the N1 position, replacing the methyl group found in the annotated DOT1L inhibitor N1-methyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide (CAS 953231-59-9, MW 295.4) . This substitution adds 44.05 Da and introduces an additional ether oxygen serving as a hydrogen bond acceptor (HBA count increases from 4 to 5), which is predicted to alter the compound's interaction profile with the SAM-binding pocket of DOT1L [1]. No direct head-to-head IC50 comparison data is available in the public domain for either compound against DOT1L.
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW 339.45; HBA count 5; HBD count 2; molecular formula C16H25N3O3S |
| Comparator Or Baseline | N1-methyl analog (CAS 953231-59-9): MW 295.4; HBA count 4; HBD count 2; molecular formula C14H21N3O2S |
| Quantified Difference | ΔMW = +44.05 Da (+14.9%); ΔHBA = +1 (ether oxygen in methoxyethyl chain) |
| Conditions | Calculated from SMILES structures; no experimental binding data available for direct comparison |
Why This Matters
The additional hydrogen bond acceptor in the methoxyethyl chain may confer differential binding to SAM-competitive methyltransferase pockets, making this compound a distinct SAR probe from the N-methyl analog.
- [1] Stauffer, F. et al. (2019). ACS Med Chem Lett, 10(12), 1655-1660. DOI: 10.1021/acsmedchemlett.9b00452. Describes SAM-competitive DOT1L inhibitor scaffold optimization, though specific oxalamide analogs from this series are not detailed. View Source
